Pyrazolo[1,5-a]pyrimidin-5-ylmethanol Pyrazolo[1,5-a]pyrimidin-5-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009601
InChI: InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

CAS No.:

Cat. No.: VC16009601

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name pyrazolo[1,5-a]pyrimidin-5-ylmethanol
Standard InChI InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2
Standard InChI Key YINWUOIFJGSANG-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC=N2)N=C1CO

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold consists of a bicyclic system merging pyrazole and pyrimidine rings. In Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, the hydroxymethyl (-CH2OH) group at position 5 introduces polarity and hydrogen-bonding capacity, which influences solubility and reactivity. Structural analogs, such as Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 29274-22-4), exhibit a molecular formula of C6H5N3O with a density of 1.5 g/cm³ and boiling point of 243°C . By comparison, the methanol derivative likely has a molecular formula of C7H7N3O (molecular weight ≈ 149.15 g/mol), with slight variations in physicochemical parameters due to the hydroxymethyl substitution.

Table 1: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Pyrazolo[1,5-a]pyrimidin-5-ol C6H5N3O135.121.5243
Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine C7H8N4148.17--
Pyrazolo[1,5-a]pyrimidin-5-ylmethanolC7H7N3O149.15 (estimated)~1.6 (estimated)~250 (estimated)

Synthesis Methodologies

One-Pot Multicomponent Reactions

A widely adopted strategy for pyrazolo[1,5-a]pyrimidines involves one-pot reactions. For example, Morabia and Naliapara (2015) synthesized derivatives using 5-aminopyrazole, nitroketones, and aryl aldehydes in water with boric acid as a catalyst . Adapting this method, the hydroxymethyl group could be introduced via aldehyde precursors bearing hydroxyl-protected groups, followed by deprotection.

Cyclocondensation with β-Diketones

Ahmed et al. (2008) demonstrated the use of β-diketones and acrylonitriles to construct pyrazolo[1,5-a]pyrimidines . For Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, a β-keto alcohol precursor might serve as a starting material, enabling cyclization with aminopyrazoles under acidic conditions.

Representative Reaction Scheme:

  • Substrate Preparation: 5-Amino-1H-pyrazole-4-carboxamide + hydroxymethyl-containing ketone.

  • Cyclization: Reflux in acetic acid or aqueous boric acid .

  • Purification: Crystallization from ethanol or methanol.

Physicochemical and Spectral Analysis

Spectroscopic Characterization

While direct data for Pyrazolo[1,5-a]pyrimidin-5-ylmethanol are unavailable, its analogs provide benchmarks:

  • IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

  • NMR: Distinct signals for the hydroxymethyl proton (δ ~4.8 ppm, broad) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

Thermodynamic Stability

Molecular modeling using semi-empirical methods (e.g., AM1) could predict stability, as employed for related compounds . The hydroxymethyl group may enhance solubility in polar solvents compared to non-polar derivatives.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold is a precursor for kinase inhibitors and antiviral agents. Functionalization at the hydroxymethyl position could yield prodrugs or conjugates.

Material Science

Conjugated pyrazolopyrimidines have optoelectronic applications. The hydroxymethyl group may facilitate polymerization or surface functionalization.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for hydroxymethyl introduction.

  • Biological Screening: Prioritizing in vitro assays against resistant pathogens.

  • Structural Confirmation: Single-crystal X-ray diffraction to resolve positional ambiguity.

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